TRIS(CYCLOPENTADIENYL)SAMARIUM

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Samarium, a lanthanide metal, is known for its ability to mediate various organic reactions, particularly those involving electron transfer processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of TRIS(CYCLOPENTADIENYL)SAMARIUM typically involves the reaction of samarium trichloride with cyclopentadienyl sodium in tetrahydrofuran (THF) under an inert atmosphere. The reaction proceeds as follows:

SmCl3+3NaC5H5→Sm(C5H5)3+3NaCl

The product is then purified by sublimation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and inert atmosphere conditions .

Análisis De Reacciones Químicas

Types of Reactions

TRIS(CYCLOPENTADIENYL)SAMARIUM undergoes various types of reactions, including:

Oxidation: Reacts with oxygen to form samarium oxide.

Reduction: Can reduce organic compounds, such as carbonyl groups, to alcohols.

Substitution: Participates in ligand exchange reactions with other cyclopentadienyl compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxygen: For oxidation reactions.

Hydrogen: For reduction reactions.

Other cyclopentadienyl compounds: For substitution reactions.

Major Products

The major products formed from these reactions include samarium oxide, alcohols, and substituted cyclopentadienyl complexes .

Aplicaciones Científicas De Investigación

Introduction to TRIS(CYCLOPENTADIENYL)SAMARIUM

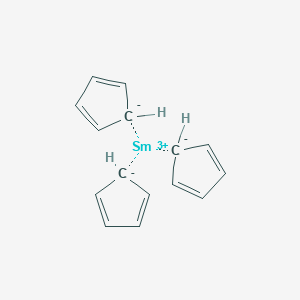

This compound, with the chemical formula C15H3Sm and CAS number 1298-55-1, is an organometallic compound notable for its unique electronic properties and diverse applications in scientific research. This compound consists of three cyclopentadienyl ligands coordinated to a samarium center, forming a stable complex that exhibits significant delocalization of electrons within the ligand system. Its applications span various fields, including catalysis, materials science, and medicine.

Catalysis

This compound is widely recognized for its role as a catalyst in organic synthesis. It facilitates various reactions due to its ability to activate different substrates. Key catalytic applications include:

- Electron Transfer Reactions : The compound is effective in mediating electron transfer processes, making it suitable for redox reactions.

- Reduction of Carbonyl Compounds : It can reduce carbonyl groups to alcohols, enhancing synthetic pathways in organic chemistry.

- Ligand Exchange Reactions : The compound participates in substitution reactions with other cyclopentadienyl compounds, allowing for the formation of new organometallic complexes.

Materials Science

In materials science, this compound is utilized for:

- Thin Film Deposition : It serves as a precursor material for the deposition of thin films in electronic devices and optoelectronic applications.

- Nanomaterials Interaction : Research has shown that this compound can enhance the properties of carbon-based nanomaterials through coordination or insertion reactions .

Biological Applications

Recent studies have explored the potential of this compound in biological contexts:

- Magnetic Resonance Imaging (MRI) : Investigated as a contrast agent due to its unique electronic properties that may improve imaging quality.

- Anticancer Research : Preliminary studies suggest potential therapeutic applications against cancer cells, although more extensive research is required to establish efficacy and safety .

Industrial Applications

In industry, this compound is employed in:

- Advanced Material Production : Its unique properties make it suitable for developing new materials with enhanced functionalities.

- Electronic Devices : The compound's stability and reactivity are advantageous in manufacturing components for electronic devices .

Case Study 1: Catalytic Reduction of Carbonyls

A study demonstrated the effectiveness of this compound in reducing various carbonyl compounds to their corresponding alcohols under mild conditions. The reaction showcased high selectivity and yield, highlighting its potential utility in synthetic organic chemistry.

Case Study 2: MRI Contrast Agent Development

Research investigated the use of this compound as a contrast agent in MRI. Initial results indicated enhanced imaging capabilities compared to traditional agents, suggesting that further exploration could lead to significant advancements in medical imaging technologies.

Case Study 3: Thin Film Applications

In materials science, experiments involving this compound as a precursor for thin film deposition revealed promising results regarding film quality and electronic properties. The compound's stability under deposition conditions contributed to uniform film formation.

Mecanismo De Acción

The mechanism by which TRIS(CYCLOPENTADIENYL)SAMARIUM exerts its effects involves electron transfer processes. The compound can donate or accept electrons, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved include interactions with organic substrates, leading to the formation of new chemical bonds.

Comparación Con Compuestos Similares

Similar Compounds

- Tris(eta5-cyclopenta-2,4-dien-1-yl)yttrium

- Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium

- Tris(eta5-cyclopenta-2,4-dien-1-yl)lanthanum

Uniqueness

TRIS(CYCLOPENTADIENYL)SAMARIUM is unique due to its specific electron transfer capabilities and its ability to mediate a wide range of organic reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in organic synthesis .

Actividad Biológica

Tris(cyclopentadienyl)samarium(III) (SmCp₃) is a complex of samarium, a rare earth element, which has garnered attention in various fields, including materials science and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

- Molecular Formula : C₁₅H₃Sm

- Molecular Weight : 345.69 g/mol

- CAS Number : 1298-55-1

- Appearance : Burnt orange crystals

- Melting Point : 350 °C

- Purity : Assay of 98% by titration

The compound's structure consists of three cyclopentadienyl ligands coordinated to a central samarium ion, which contributes to its unique chemical and biological properties.

Biological Activity Overview

Research into the biological activity of SmCp₃ has primarily focused on its potential applications in cancer therapy, particularly in radiopharmaceuticals. The following sections summarize key findings related to its biological interactions and therapeutic potential.

1. Antitumor Activity

One of the most significant aspects of SmCp₃ is its use in cancer treatment. Samarium isotopes, particularly Sm-153, are used in targeted radiotherapy for treating bone metastases. Studies have shown that Sm-153 lexidronam can effectively deliver localized radiation to tumor sites, minimizing damage to surrounding healthy tissues.

- Case Study : A retrospective analysis involving 139 patients treated with Sm-153 lexidronam reported adverse events such as myelosuppression and edema. The study concluded that while chemotherapy post-treatment increased the prevalence of lower extremity edema, the overall effectiveness of Sm-153 in palliation was notable .

The mechanism by which SmCp₃ exerts its biological effects is largely attributed to the radiotoxicity of samarium isotopes. Upon decay, these isotopes emit beta particles that induce cellular damage in neoplastic tissues.

- Research Findings : A study utilizing biodistribution data indicated that compounds like [^153Sm]-samarium maltolate exhibited rapid clearance from the bloodstream, suggesting a favorable pharmacokinetic profile for therapeutic applications .

3. Toxicological Studies

Safety assessments have highlighted potential toxic effects associated with samarium complexes. The primary concerns include hematologic toxicity and organ-specific effects due to accumulation.

| Study Parameter | Value |

|---|---|

| Effective Half-Life | 2.3 hours |

| Biological Half-Life | 2.46 hours |

| Common Adverse Events | Edema, neuropathy |

These findings underline the necessity for careful monitoring during therapeutic applications to mitigate adverse effects .

Comparative Analysis with Other Lanthanide Complexes

This compound(III) can be compared with other lanthanide complexes regarding their bonding characteristics and biological interactions.

| Complex | Bonding Type | Biological Activity |

|---|---|---|

| Tris(cyclopentadienyl)lanthanum | Strong σ-donor character | Similar therapeutic applications |

| Tris(cyclopentadienyl)neodymium | Moderate interactions | Limited studies on biological effects |

| Tris(cyclopentadienyl)ytterbium | High stability | Investigated for photonic applications |

The comparative analysis indicates that while similar bonding characteristics exist among these complexes, their specific biological activities vary significantly based on their unique isotopes and structural configurations .

Propiedades

Número CAS |

1298-55-1 |

|---|---|

Fórmula molecular |

C15H15Sm |

Peso molecular |

345.6 g/mol |

Nombre IUPAC |

cyclopenta-1,3-diene;samarium(3+) |

InChI |

InChI=1S/3C5H5.Sm/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |

Clave InChI |

JATUBMAGPQRBHH-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Sm+3] |

SMILES canónico |

C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Sm+3] |

Key on ui other cas no. |

1298-55-1 |

Pictogramas |

Flammable |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.